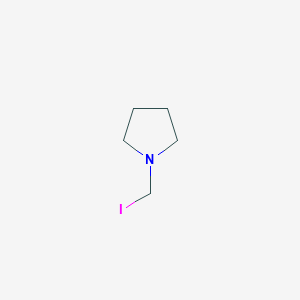

1-(Iodomethyl)pyrrolidine

Description

Contextualization within Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. msesupplies.comrsc.org The five-membered saturated pyrrolidine (B122466) ring, in particular, is a privileged scaffold in medicinal chemistry. nih.govfrontiersin.org Its prevalence is highlighted by its presence in numerous FDA-approved drugs. researchgate.net The significance of the pyrrolidine core stems from its non-planar, three-dimensional structure which allows for a thorough exploration of pharmacophore space, a critical aspect in drug design. nih.gov This structural feature, combined with the potential for stereochemical diversity, makes pyrrolidine derivatives highly sought after in the development of new therapeutic agents. nih.govfrontiersin.org These compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. frontiersin.orgnih.gov

Significance as a Synthetic Building Block

1-(Iodomethyl)pyrrolidine serves as a highly valuable synthetic building block, a classification given to essential starting materials for constructing more complex molecules. cymitquimica.com Its utility is primarily derived from the presence of the iodomethyl group (-CH₂I). The carbon-iodine bond is relatively weak, making iodide an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the pyrrolidinomethyl moiety onto a wide range of substrates.

A key application is seen in the synthesis of functionalized pyrrolidines, which are often intermediates for biologically active targets. For instance, N-protected 2-(iodomethyl)pyrrolidine (B1503133) derivatives are crucial precursors. In one notable synthetic route, (S)-(+)-tert-butyl 2-(iodomethyl)pyrrolidine-1-carboxylate is used to generate an organozinc reagent in situ. This intermediate can then be coupled with various aryl halides in a palladium-catalyzed reaction to yield Boc-protected 2-benzylpyrrolidines, demonstrating a powerful method for C-C bond formation.

Furthermore, the strategic placement of the iodomethyl group on the pyrrolidine ring allows for the construction of diverse molecular architectures. The ability to introduce various functional groups through substitution of the iodine atom makes these compounds versatile intermediates for creating libraries of new chemical entities for drug discovery and materials science. msesupplies.comnih.gov

Scope of Academic Research on 1-(Iodomethyl)pyrrolidine and its Derivatives

Academic research has extensively explored the synthesis and application of 1-(iodomethyl)pyrrolidine and its derivatives, underscoring their importance in modern organic chemistry.

Synthesis and Structural Analysis: Research has focused on developing stereoselective methods to produce these compounds. One such method involves the iodocyclisation of homoallyl amines. While this can yield 2-(iodomethyl)azetidine derivatives at room temperature, increasing the reaction temperature can lead to their thermal isomerization to form the thermodynamically more stable 3-iodopyrrolidine (B174656) derivatives. rsc.orgresearchgate.netrsc.org The stereochemical outcome of these cyclizations is a subject of detailed investigation. rsc.org

The precise three-dimensional structure of these building blocks is critical for their application, particularly in asymmetric synthesis. X-ray crystallography has been used to determine the molecular structure of derivatives like (S)-2-(Iodomethyl)-1-tosylpyrrolidine. Such studies reveal the conformation of the pyrrolidine ring and the spatial relationship between its substituents, providing insight into how these molecules might act as chiral controllers or ligands in catalysis. iucr.org

Applications in Medicinal Chemistry and Catalysis: Derivatives of 1-(iodomethyl)pyrrolidine are actively investigated for their potential biological activity. For example, iodomethyl derivatives of pyrrolidine have been synthesized as part of the development of new muscarinic ligands, which are important for studying receptor selectivity in the nervous system.

In the realm of catalysis, the pyrrolidine scaffold is a well-established component of many organocatalysts. The potential for derivatives like (S)-2-(Iodomethyl)-1-tosylpyrrolidine to serve as precursors to new catalysts is an area of active interest. iucr.org The ability to readily modify the iodomethyl group allows for the tuning of the catalyst's steric and electronic properties.

Interactive Table: Properties of 1-(Iodomethyl)pyrrolidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (2S)-2-(iodomethyl)pyrrolidine | 1354088-67-7 | C₅H₁₀IN | 211.04 |

| (S)-tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | 338945-22-5 | C₁₀H₁₈INO₂ | 311.16 |

| (S)-2-(Iodomethyl)-1-tosylpyrrolidine | Not Available | C₁₂H₁₆INO₂S | 365.22 |

Interactive Table: Synthetic Applications of 1-(Iodomethyl)pyrrolidine Derivatives

| Derivative | Reagents/Conditions | Product Type | Research Focus |

| (S)-tert-Butyl 2-(iodomethyl)pyrrolidine-1-carboxylate | Activated Zn, Pd₂(dba)₃, SPhos, Aryl Halide | 2-Benzylpyrrolidines | C-C bond formation, synthesis of substituted pyrrolidines |

| Homoallyl amines | I₂, elevated temperature | 3-Iodopyrrolidine derivatives | Stereoselective synthesis, cyclization/isomerization reactions |

| (S)-Prolinol | p-toluenesulfonyl chloride, iodine | (S)-2-(Iodomethyl)-1-tosylpyrrolidine | Synthesis of chiral building blocks for catalysis |

Structure

3D Structure

Properties

IUPAC Name |

1-(iodomethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10IN/c6-5-7-3-1-2-4-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDXQTMQWOPUMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376661 | |

| Record name | 1-(iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342401-48-3 | |

| Record name | 1-(iodomethyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 1 Iodomethyl Pyrrolidine Derivatives

Intramolecular Cyclization Mechanisms

Intramolecular cyclization reactions of 1-(iodomethyl)pyrrolidine derivatives are pivotal in synthesizing bicyclic and other complex heterocyclic systems. The mechanisms of these transformations are diverse, often involving ionic intermediates or hypervalent iodine species.

Ion-Pair Pathways in Iodocyclization: Aziridinium (B1262131) Ion Intermediates

The formation of an aziridinium ion is a key mechanistic feature in the iodocyclization of certain nitrogen-containing compounds. This highly strained, three-membered ring intermediate is generated through the interaction of a nucleophilic nitrogen atom with an electrophile. In the context of 1-(iodomethyl)pyrrolidine derivatives, the intramolecular displacement of the iodide by the pyrrolidine (B122466) nitrogen can lead to the formation of a bicyclic aziridinium ion.

This aziridinium ion is a potent electrophile and can be attacked by various nucleophiles. The regioselectivity of the ring-opening is influenced by the substituents on the aziridinium ring and the nature of the nucleophile, leading to different regioisomeric products. The stability and reactivity of the aziridinium ion are dependent on its electronic characteristics, which can be modulated by the choice of electrophile used in its generation. nih.govsemanticscholar.org While most reactions involving nonactivated aziridines proceed through the formation of a quaternary aziridinium ion, the specific pathways can be complex and may be influenced by kinetic or thermodynamic factors. semanticscholar.org

| Starting Material Type | Intermediate | Key Features |

| Nonactivated aziridines | Aziridinium ion | Quaternary ammonium species formed by reaction with an electrophile. semanticscholar.org |

| Chiral aziridines | N-acylaziridinium ion | Generated by acylation of the aziridine nitrogen, leading to ring-opened products. nih.gov |

Proposed Mechanisms in Hypervalent Iodine-Mediated Halocyclization

Hypervalent iodine (HVI) reagents are effective in promoting the intramolecular halocyclization of alkenes, offering a route to a variety of halogenated heterocycles under mild conditions. beilstein-journals.orgnih.govresearchgate.net These reagents act as both oxidants and electrophiles, facilitating the cyclization process through distinct mechanistic pathways. beilstein-journals.orgnih.govresearchgate.net

One proposed mechanism involves the coordination of the hypervalent iodine reagent to the alkene, which activates it towards intramolecular attack by a nitrogen nucleophile. beilstein-journals.org This attack forms a cyclic intermediate, and subsequent substitution by a halide ion results in the final halocyclized product. beilstein-journals.org This pathway is characterized by the initial activation of the carbon-carbon double bond.

A plausible mechanism for this transformation suggests the oxidative formation of an N-I bond, followed by the transfer of an intramolecular iodonium ion to the double bond, generating a bridged iodonium intermediate. mdpi.com The regioselectivity of the subsequent nucleophilic attack (by nitrogen or another internal nucleophile) can be influenced by factors such as lone pair repulsion. mdpi.com

| Reagent | Proposed Intermediate | Subsequent Step |

| PhI(OPiv)2 | Alkene-activated iodonium | Intramolecular attack of nitrogen followed by SN2 reaction with a fluoride ion. researchgate.net |

| Hypervalent Iodine(III) | Three-membered iodonium ion | Attacked by a palladium catalyst under a CO atmosphere in certain reactions. beilstein-journals.org |

An alternative mechanism posits that the hypervalent iodine reagent oxidizes the nitrogen atom, generating an electrophilic nitrogen intermediate. researchgate.net This electrophilic nitrogen species then undergoes intramolecular cyclization by attacking the alkene. The resulting cyclic intermediate is subsequently attacked by a halide to yield the final product. researchgate.net This pathway is initiated by the activation of the nitrogen nucleophile. The generation of an electrophilic nitrogen source can also be achieved under acidic conditions with certain N-O donors, leading to dearomative cyclization via nucleophilic attack of a pendant arene. bris.ac.uk

Radical Reaction Pathways

Radical reactions provide a powerful tool for the functionalization of C-H bonds, enabling the synthesis of complex molecules from simple precursors. The Hofmann-Löffler reaction is a classic example of a radical-based transformation that has been adapted for the synthesis of pyrrolidines.

Hofmann-Löffler Reaction and Remote C–H Functionalization Towards Pyrrolidines

The Hofmann-Löffler reaction is a radical-based process that allows for the functionalization of remote, unactivated C-H bonds. researchgate.net This reaction typically involves the generation of a nitrogen-centered radical from an N-halogenated amine through thermal or photochemical means in the presence of a strong acid. youtube.com

The key step in this reaction is an intramolecular 1,5-hydrogen atom transfer (HAT), where the nitrogen radical abstracts a hydrogen atom from a remote carbon, typically at the δ-position. This generates a carbon-centered radical, which then participates in subsequent reactions to form a pyrrolidine ring. nih.gov This transformation is a prime example of remote intramolecular free radical C-H functionalization. youtube.com Recent advancements have led to enantioselective versions of this reaction, utilizing chiral catalysts to control the stereochemistry of the newly formed stereocenter. nih.gov

The process is highly regioselective and atom-economical, making it an attractive method for the synthesis of valuable functional molecules. researchgate.net The mechanism entails the generation of an iminyl radical, which undergoes a 1,5-HAT to form a remote C-radical, followed by stereoselective C-N bond formation. nih.gov

| Reaction | Key Intermediate | Key Step | Product |

| Hofmann-Löffler Reaction | Nitrogen-centered radical | Intramolecular 1,5-hydrogen atom transfer (HAT) | Pyrrolidine or Piperidine youtube.com |

| Enantioselective Hofmann-Löffler-Freytag Reaction | Iminyl radical | 1,5-HAT followed by stereoselective reductive elimination | Enantioenriched pyrrolines nih.gov |

Nucleophilic Substitution and Ring Opening Reactions

Nucleophilic substitution and ring-opening reactions are pivotal in the chemical transformations of 1-(iodomethyl)pyrrolidine derivatives. These reactions often proceed through SN2 mechanisms and can involve the cleavage of the carbon-nitrogen bond within the pyrrolidine ring, leading to a diverse array of molecular structures.

The SN2 (bimolecular nucleophilic substitution) reaction is a key pathway for the functionalization of iodomethyl-substituted azetidines and pyrrolidines. In these reactions, a nucleophile attacks the carbon atom bearing the iodine, displacing the iodide ion in a single, concerted step. This process is highly stereospecific, resulting in an inversion of configuration at the reaction center.

Research has shown that functionalized 2-(iodomethyl)azetidine derivatives can be stereoselectively synthesized through the iodocyclisation of homoallylamines at room temperature. researchgate.netrsc.org These iodo-azetidines can then undergo nucleophilic displacement of the iodine, allowing for the introduction of various functional groups. researchgate.net For instance, primary and secondary amines have been successfully reacted with iodomethyl azetidine (B1206935) derivatives to yield stable methylamino azetidine compounds. researchgate.netrsc.org Furthermore, the nucleophilic displacement of iodine from cis-iodoazetidines has been utilized in "click" reaction sequences, such as the conversion of an azide to a triazole. rsc.org

The widely accepted mechanism for these transformations involves an SN2 reaction in the second step, which accounts for the observed selectivity. researchgate.net Theoretical studies using quantum chemical calculations have supported the feasibility of selective SN2 mechanisms in related systems. researchgate.net It has also been demonstrated that the stereochemical outcome of reactions involving homoallyl amines can be controlled to produce either cis- or trans-substituted 3-amino pyrrolidine derivatives, which is consistent with an SN2-type pathway involving an aziridinium ion intermediate. researchgate.netrsc.org

The reactivity of related cyclic ammonium salts, such as azetidinium triflates, in ring-opening reactions with nucleophiles further highlights the principles of SN2 chemistry. researchgate.net The four-membered azetidinium ring is significantly less reactive than the three-membered aziridinium ring, yet it remains a synthetically useful electrophile. researchgate.net

Table 1: Examples of SN2 Reactions in Azetidine and Pyrrolidine Derivatives

| Substrate | Nucleophile | Product | Observations |

| 2-(Iodomethyl)azetidine derivatives | Primary/Secondary Amines | Methylamino azetidine derivatives | Stable products formed. researchgate.netrsc.org |

| cis-Iodoazetidines | Azide | Triazole-substituted azetidines | Utilized in "click" chemistry. rsc.org |

| Azetidinium triflates | Cesium Fluoride (CsF) | γ-fluoroamines | Enantioselective ring opening. researchgate.net |

| Azetidinium ions | 4-Dimethylaminopyridine (DMAP) | Ring-opened products | Azetidinium is ~17,000 times less reactive than aziridinium. researchgate.net |

While nucleophilic substitution at the iodomethyl group is a primary reaction pathway, the cleavage of the C-N bond within the pyrrolidine ring represents a more challenging but synthetically valuable transformation. The cleavage of these inert C-N bonds in unstrained rings like pyrrolidine is a formidable task in synthetic chemistry. nih.govnih.gov

Recent advancements have introduced effective strategies for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidine, utilizing a combination of Lewis acid and photoredox catalysis. nih.govnih.gov This method involves a single-electron transfer to the amide, followed by site-selective cleavage at the C2–N bond. nih.gov The crucial role of the Lewis acid in promoting the single-electron transfer from the photoredox catalyst to the amide carbonyl group has been demonstrated through cyclic voltammetry and NMR studies. nih.govnih.gov This protocol has proven to be widely applicable to various pyrrolidine-containing molecules, enabling not only C-N bond cleavage but also subsequent C-C bond formation through intermolecular radical addition. nih.govnih.gov

This innovative approach has led to the "skeletal remodeling" of pyrrolidines into other valuable heterocyclic structures such as aziridines, γ-lactones, and tetrahydrofurans. nih.govresearchgate.net Historically, C-N bond cleavage in cyclic amines was often achieved through methods like hydrogenolysis using transition metals. nih.govacs.org The development of radical-based C-N bond cleavage, initiated by single-electron reduction of a carbonyl group, has provided a powerful alternative. nih.govacs.org

The substrate scope of this photoredox-catalyzed C-N bond cleavage has been explored, revealing that while various substituted N-benzoyl pyrrolidines react efficiently, highly electron-deficient or sterically hindered substrates may show reduced reactivity or inhibition of the reaction. nih.govacs.org

Equilibrium Control in Pyrrolidine Formation

The formation of pyrrolidine rings from acyclic or smaller cyclic precursors can be subject to equilibrium control, where the relative stability of reactants, intermediates, and products dictates the final outcome. An interesting example of this is the thermal isomerization of 2-(iodomethyl)azetidine derivatives to 3-iodopyrrolidine (B174656) derivatives. rsc.orgrsc.org

Iodine-mediated cyclization of homoallyl amines at room temperature stereoselectively yields functionalized 2-(iodomethyl)azetidine derivatives. researchgate.netrsc.org However, increasing the reaction temperature to 50 °C shifts the outcome to the stereoselective formation of 3-iodopyrrolidine derivatives. rsc.orgrsc.org This transformation indicates a thermal equilibrium between the four-membered azetidine ring and the five-membered pyrrolidine ring, with the latter being thermodynamically favored at higher temperatures.

The stereochemical course of this isomerization is noteworthy. The conversion of cis-2,4-disubstituted azetidines to cis-3,4-disubstituted pyrrolidines proceeds with complete stereocontrol. researchgate.net This stereospecificity suggests a concerted or near-concerted rearrangement mechanism. The divergent synthesis of both cis- and trans-substituted pyrrolidines from the same starting materials, by controlling the timing of nucleophile addition relative to the isomerization, supports the intermediacy of an aziridinium ion in the isomerisation pathway. rsc.orgrsc.org

This temperature-dependent equilibrium provides a valuable synthetic tool, allowing for selective access to either azetidine or pyrrolidine scaffolds from a common precursor.

Stereochemical Aspects in the Chemistry of 1 Iodomethyl Pyrrolidine

Diastereoselective Synthesis of Iodomethyl Pyrrolidines

The spatial arrangement of substituents on the pyrrolidine (B122466) ring can be precisely controlled through various synthetic strategies, with iodocyclization being a prominent method.

Control of cis- and trans-Stereochemistry in Iodocyclization

The formation of either cis- or trans-isomers of iodomethyl pyrrolidines can be directed by the reaction conditions during iodocyclization, often involving a competition between kinetic and thermodynamic control. nih.govnih.gov

Iodine-mediated cyclization of homoallyl amines at room temperature typically proceeds via a 4-exo trig cyclization to yield cis-2,4-azetidines. These can subsequently isomerize to the thermodynamically more stable cis-pyrrolidines upon heating, with complete stereocontrol. nih.gov The isomerization process is believed to proceed through an aziridinium (B1262131) ion intermediate. rsc.org This allows for the stereoselective conversion of homoallyl amines to either cis- or trans-substituted 3-aminopyrrolidines by adjusting the reaction sequence. rsc.org

In some cases, the initial kinetic products, which may be the trans-isomers, can undergo rapid isomerization to the thermodynamic cis-isomers through a ring-opening and ring-closure mechanism, particularly in the absence of a base. semanticscholar.org Conversely, under certain conditions, it is possible to favor the formation of trans-adducts. chemrxiv.org For instance, a highly cis-selective double spirocyclization has been reported where the high selectivity is attributed to isomerization under thermodynamic control, where an equilibrium between cis- and trans-diastereomers favors the more stable cis-adduct. chemrxiv.orgchemrxiv.org

The choice of reagents and reaction conditions plays a crucial role in determining the stereochemical outcome. For example, the diastereoselectivity of copper-promoted intramolecular aminooxygenation of alkenes can be controlled to favor the formation of 2,5-cis-pyrrolidines with excellent diastereomeric ratios. nih.gov

| Reaction Conditions | Predominant Isomer | Key Factors |

|---|---|---|

| Iodocyclization of homoallyl amines at room temperature, followed by heating | cis-pyrrolidine | Thermodynamic control via isomerization of an intermediate azetidine (B1206935) nih.govrsc.org |

| Iodocyclization in the absence of a base | cis-pyrrolidine | Isomerization of the initial kinetic trans-product to the thermodynamic cis-product semanticscholar.org |

| Copper-promoted intramolecular aminooxygenation of α-substituted 4-pentenyl sulfonamides | 2,5-cis-pyrrolidine | High diastereoselectivity achieved through the reaction mechanism nih.gov |

Enantioselective Synthesis and Chiral Induction

The synthesis of specific enantiomers of iodomethyl pyrrolidines is of significant interest, and various methods have been developed to achieve high levels of enantioselectivity.

Utilization of Chiral Precursors in Iodopyrrolidine Synthesis

One effective strategy for enantioselective synthesis is the use of chiral starting materials. For instance, a non-racemic synthesis of an amino azetidine was achieved with 84% yield by utilizing a single enantiomer of the starting homoallylamine, which was obtained through a stereoselective allylation of the corresponding imine using an Ellman auxiliary protocol. rsc.org This approach demonstrates that the chirality of the precursor can be effectively transferred to the final product without loss of enantiopurity. rsc.org

A novel ring-closing alkene iodoamination reaction of homochiral unsaturated β-amino esters, which contain a cis-dioxolane unit, proceeds with concomitant N-debenzylation to provide a stereoselective route to iodomethyl pyrrolidines. ox.ac.uk

Asymmetric Organocatalysis Employing Pyrrolidine Scaffolds for Enantioselectivity

Chiral pyrrolidines are not only synthetic targets but also serve as highly effective organocatalysts in a variety of asymmetric transformations. nih.govnih.gov The development of pyrrolidine-based organocatalysts has been a significant area of research, with applications in asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder cycloadditions. nih.govunibo.it

For example, diarylprolinol silyl (B83357) ethers have been successfully used for the asymmetric functionalization of aldehydes. nih.gov The pyrrolidine scaffold in these catalysts creates a chiral environment that directs the stereochemical outcome of the reaction, leading to high enantioselectivity. nih.gov Tripeptides incorporating a proline residue have also been shown to be effective organocatalysts for asymmetric aldol reactions, achieving up to 97% enantiomeric excess (ee). nih.gov

Catalyst-Controlled Regio- and Enantioselective Hydroalkylation for Chiral Pyrrolidines

Recent advancements have led to catalyst-controlled methods for the synthesis of chiral pyrrolidines. A highly efficient catalyst-tuned regio- and enantioselective hydroalkylation reaction of 3-pyrrolines has been developed for the divergent synthesis of chiral C2- and C3-alkylated pyrrolidines. nih.gov This method utilizes a cobalt catalyst with a modified bisoxazoline (BOX) ligand to achieve asymmetric C(sp³)–C(sp³) coupling with excellent regio- and enantioselectivity (up to 97% ee). nih.govorganic-chemistry.org This transformation is compatible with a wide range of complex substrates, offering a versatile entry to functionalized chiral N-heterocycles. nih.gov

| Method | Catalyst/Reagent | Key Feature | Achieved Enantioselectivity |

|---|---|---|---|

| Asymmetric Organocatalysis (Aldol Reaction) | H-Pro-Gly-D-Ala-OH (Tripeptide) | Peculiar conformation due to D-amino acid nih.gov | Up to 97% ee nih.gov |

| Catalyst-Controlled Hydroalkylation | CoBr₂ with a modified BOX ligand | Distal stereocontrol in asymmetric C(sp³)–C(sp³) coupling nih.govorganic-chemistry.org | Up to 97% ee nih.gov |

Conformational Analysis of Pyrrolidine Rings in Iodomethyl Derivatives

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, which can significantly influence the molecule's properties and reactivity. The motional restrictions of the proline pyrrolidine ring, for example, allow it to act as a turn inducer in peptides and proteins. nih.gov

The pyrrolidine ring typically exhibits two predominant pucker modes: Cγ-exo and Cγ-endo envelope conformers. nih.gov The ratio of these conformers can be controlled by the nature and stereochemistry of substituents on the ring. nih.gov For instance, the introduction of a sterically demanding tert-butyl group at the C-4 position in trans- and cis-configurations strongly influences the puckering of the pyrrolidine ring. nih.gov A trans-4-tert-butyl group favors an endo pucker for L-prolines, while a cis-4-tert-butyl group favors an exo pucker. nih.gov This is in contrast to the effects observed with electronegative substituents at the C-4 position. nih.gov

The conformation of the pyrrolidine ring is a critical factor in the design of pyrrolidine-based organocatalysts. The defined three-dimensional structure of the catalyst is what allows for effective stereochemical control in asymmetric reactions. nih.gov

Applications of 1 Iodomethyl Pyrrolidine in Advanced Chemical Synthesis

Role as an Intermediate in the Synthesis of Complex Molecules

1-(Iodomethyl)pyrrolidine and its protected analogues serve as crucial building blocks for assembling complex molecular structures. Their utility stems from the reactive iodomethyl group attached to the pyrrolidine (B122466) nitrogen, which allows for the straightforward introduction of the pyrrolidine moiety into larger molecules.

The pyrrolidine scaffold is a common feature in many drugs approved by the U.S. Food and Drug Administration (FDA). dur.ac.uk Derivatives of iodomethylpyrrolidine are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. mdpi.com A notable example is the diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid, a potential therapeutic agent for treating Idiopathic Pulmonary Fibrosis. A key step in creating this complex molecule involves the alkylation of 2-methylnaphthyridine with a chiral, protected form of iodomethylpyrrolidine, specifically (R)-N-Boc-3-(iodomethyl)-pyrrolidine. nih.gov

The pyrrolidine ring is a key component in numerous biologically active compounds, including many natural alkaloids. dur.ac.uk Synthetic derivatives of iodomethylpyrrolidine have been used to create novel compounds with potential pharmacological activity. For instance, researchers have synthesized 1,1-disubstituted-2-methyl-4-diphenyl-methylenepyrrolidinium iodides as potential anticholinergic agents, demonstrating the utility of the pyrrolidine structure in developing compounds that can interact with biological receptors. labshake.com The versatility of the pyrrolidine scaffold contributes to a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov

The iodomethylpyrrolidine moiety is a valuable synthon for creating targeted therapeutic agents, such as neuronal nitric oxide synthase (nNOS) inhibitors, which are investigated for treating neurodegenerative disorders. rsc.org Fragment-based drug design has utilized pyrrolidine as a key fragment for building selective nNOS inhibitors. A series of potent and highly selective nNOS inhibitors, based on a pyrrolidinomethyl 2-aminopyridine structure, were designed and synthesized, highlighting the importance of this scaffold for achieving target specificity. rsc.org

In the realm of natural product synthesis, pyrrolidine intermediates are fundamental to the construction of various alkaloids. For example, the total asymmetric synthesis of alexine, a polyhydroxylated pyrrolizidine alkaloid, involves the creation of a functionalized pyrrolidine ring which then undergoes further reactions to form the final bicyclic structure.

Utility in Asymmetric Synthesis Methodologies

Chiral pyrrolidine derivatives are widely used as effective controllers in asymmetric synthesis. dur.ac.uk The stereochemistry of the pyrrolidine ring can direct the formation of specific stereoisomers in a chemical reaction.

The synthesis of the previously mentioned αvβ6 integrin antagonist for Idiopathic Pulmonary Fibrosis is a prime example of this utility. nih.gov The process employs a specific enantiomer, (R)-N-Boc-3-(iodomethyl)-pyrrolidine, to ensure the desired stereochemistry in the final product, achieving a diastereoselective synthesis. nih.gov Furthermore, methods have been developed for the stereoselective synthesis of chiral iodomethyl pyrrolidine intermediates, such as those leading to iminosugars, which are potent enzyme inhibitors. The defined spatial orientation of substituents on the pyrrolidine ring is crucial for achieving the desired biological activity and binding mode to enantioselective proteins. dur.ac.uk

Development of Novel Polymers and Materials

The unique chemical properties of the pyrrolidine scaffold are leveraged in materials science. Protected forms of iodomethylpyrrolidine, such as 3-Iodomethyl-pyrrolidine-1-carboxylic acid tert-butyl ester, find use in the creation of novel polymers and materials. mdpi.com Incorporating the pyrrolidine moiety can enhance material performance. mdpi.com Research into porous organic polymers (POPs) has led to the direct synthesis of pyrrolidine-based chiral porous polymers. These materials can act as effective heterogeneous organocatalysts for asymmetric reactions conducted in water.

Application in Biochemical Research for Enzyme Inhibitor Studies

The pyrrolidine ring is a common structural motif in molecules designed to inhibit enzymes. Iodomethylpyrrolidine derivatives serve as precursors for compounds used in enzyme inhibitor studies. mdpi.com For example, an iodine-mediated cyclization reaction produces a key iodomethyl pyrrolidine intermediate in the stereoselective synthesis of 1,4-dideoxy-1,4-imino-D-lyxitol (LAB), an iminosugar that acts as a potent competitive inhibitor of α-glucosidases. Additionally, the pyrrolidine scaffold has been central to the development of inhibitors for other enzymes, such as the bacterial enzyme MurA, which is a target for novel antibiotics. labshake.com The design and synthesis of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors further underscores the application of pyrrolidine-based structures in targeting specific enzymes for therapeutic intervention. rsc.org

Research Findings Summary

| Application Area | Specific Use / Compound Synthesized | Key Finding |

| Pharmaceutical Synthesis | αvβ6 integrin antagonist for Idiopathic Pulmonary Fibrosis | (R)-N-Boc-3-(iodomethyl)-pyrrolidine is a key chiral building block in a diastereoselective synthesis. nih.gov |

| Biologically Active Compounds | 1,1-disubstituted-pyrrolidinium iodides | The pyrrolidine structure serves as a scaffold for potential anticholinergic agents. labshake.com |

| Specific Chemical Targets | Pyrrolidinomethyl 2-aminopyridine derivatives | The pyrrolidine moiety is crucial for designing potent and highly selective nNOS inhibitors. rsc.org |

| Natural Product Synthesis | Alexine (Pyrrolizidine Alkaloid) | Functionalized pyrrolidines are key intermediates in the total synthesis of complex alkaloids. |

| Asymmetric Synthesis | Chiral Iminosugars (e.g., LAB) | Stereoselective synthesis via an iodomethyl pyrrolidine intermediate yields potent α-glucosidase inhibitors. |

| Enzyme Inhibition | Neuronal Nitric Oxide Synthase (nNOS) Inhibitors | Pyrrolidine-based compounds can achieve low nanomolar inhibition and high selectivity over other enzyme isoforms. rsc.org |

Theoretical and Computational Investigations of 1 Iodomethyl Pyrrolidine and Pyrrolidine Rings

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For pyrrolidine (B122466) systems, these methods reveal how substituents and ring conformation influence electronic distribution and reactivity.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of organic molecules, including pyrrolidine derivatives. DFT studies on substituted pyrrolidinones and related enamines provide a framework for understanding how an iodomethyl group would influence the pyrrolidine ring. arabjchem.orgresearchgate.net

DFT calculations are employed to determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For instance, in a study of pyrrolidinone derivatives tested as corrosion inhibitors, DFT was used to calculate HOMO and LUMO energies to correlate them with inhibition efficiency. arabjchem.org The presence of heteroatoms like nitrogen, oxygen, and sulfur was shown to significantly affect these electronic properties. arabjchem.org In the case of 1-(iodomethyl)pyrrolidine, the electron-withdrawing nature of the iodine atom would be expected to lower the energy of the HOMO, centered on the nitrogen atom, thus influencing its nucleophilicity and basicity. nih.gov

Furthermore, DFT is used to model reaction energies and activation barriers, providing insight into reaction mechanisms. nih.govemich.edu For example, computational studies on the synthesis of pyrrolidinedione derivatives have utilized DFT to map the energy profile of the cyclization process, identifying transition states and intermediates. nih.gov Such an approach could be used to predict the reactivity of 1-(iodomethyl)pyrrolidine in nucleophilic substitution reactions, where the pyrrolidine nitrogen acts as an internal nucleophile, or in reactions involving the C-I bond.

Table 1: Calculated Thermodynamic Parameters for Pyrrolidinone Derivatives

| Compound | Heat of Formation (kcal/mol) | Entropy S (cal/mol·K) | Dipole Moment (Debye) |

|---|---|---|---|

| HTEP | -124.6 | 134.1 | 3.6 |

| EOEP | -261.2 | 148.9 | 5.3 |

| OETA | -193.3 | 126.7 | 2.5 |

| PTA | -123.5 | 114.7 | 2.0 |

| PY | 33.5 | 78.4 | 2.4 |

Data sourced from a DFT study on substituted pyrrolidinones. HTEP: 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one; EOEP: [2-(2-oxo-pyrrolidin-1-yl)-ethyl]-phosphonic acid diethyl ester; OETA: {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid; PTA: (2-pyridin-4-yl-ethyl]thio}acetic acid; PY: pyridine. arabjchem.org

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. researchgate.netnih.gov This method provides valuable information about charge distribution, hybridization, and stabilizing intramolecular interactions, such as hyperconjugation.

In studies of pyrrolidine-derived enamines and 2-pyrrolidone dimers, NBO analysis has been used to elucidate the nature of bonding and intermolecular interactions. researchgate.netnih.gov For 1-(iodomethyl)pyrrolidine, NBO analysis would be crucial in quantifying the natural atomic charges on the nitrogen, the carbons of the ring, the methylene group, and the iodine atom. This would provide a detailed picture of the inductive effect exerted by the iodomethyl substituent.

Furthermore, NBO analysis can reveal stabilizing hyperconjugative interactions. A key interaction to investigate in 1-(iodomethyl)pyrrolidine would be the donation of electron density from the nitrogen's lone pair (a donor NBO) into the antibonding orbital of the C-I bond (an acceptor NBO). The energy associated with this interaction (E(2)) quantifies its stabilizing effect and can provide insights into the conformation and reactivity of the molecule, potentially influencing the C-N bond length and the lability of the iodide leaving group.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. acs.org This technique is invaluable for studying the conformational flexibility of rings, solvent effects, and the behavior of molecules at interfaces.

For pyrrolidine-containing systems, MD simulations have been used to investigate the interfacial structures of pyrrolidinium-based ionic liquids near graphene electrodes. rsc.org These simulations revealed that the pyrrolidinium rings tend to adopt a specific orientation, lying parallel to the electrode surface, which influences the performance of electrochemical devices. rsc.org

An MD simulation of 1-(iodomethyl)pyrrolidine in a solvent like water or chloroform would provide detailed information about its conformational landscape. It would allow for the observation of the puckering of the five-membered ring and the rotation around the C-N and C-I bonds. By analyzing the simulation trajectory, one could determine the most populated conformations and the timescales of transitions between them. This is particularly important for understanding how the molecule explores its potential energy surface and how its average structure might differ from the static, minimum-energy structure obtained from geometry optimization. acs.org These simulations are also critical for generating ensembles of receptor conformations for docking studies in drug discovery. acs.org

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex organic reaction mechanisms. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction energy profile can be constructed, offering insights that are often difficult to obtain through experiments alone.

DFT calculations have been successfully applied to unravel the multistep mechanism of pyrrolidinedione synthesis, which involves a Michael addition, a Nef-type rearrangement, and a final cyclization to form the pyrrolidine ring. nih.gov The study calculated the activation energy for each step, identifying the rate-determining step and the influence of catalysts or solvent molecules. For instance, the cyclization step to form the pyrrolidine ring was found to have a very low energy barrier (11.9 kJ mol⁻¹) once a lactone carbonyl group was protonated. nih.gov

For a molecule like 1-(iodomethyl)pyrrolidine, computational modeling could be used to explore various potential reaction pathways. One example is the intramolecular cyclization to form a bicyclic aziridinium (B1262131) ion, a common reactive intermediate for related N-(haloalkyl)amines. DFT calculations could predict the activation energy for this process and compare it to the barriers for intermolecular reactions, thus predicting the likely chemical fate of the compound under different conditions. Similarly, the enantioselective lithiation of N-Boc-pyrrolidine has been studied computationally to understand the role of chiral diamines in controlling the stereochemical outcome. nih.gov

Table 2: Calculated Activation Energies for Pyrrolidinedione Synthesis Steps

| Reaction Step | Catalyst/Conditions | Activation Energy (kJ mol⁻¹) |

|---|---|---|

| Deprotonated Nitromethane Addition | - | 21.7 |

| Proton Transfer (Methylene to Nitro) | - | 197.8 |

| Oxygen Migration (Nef-type) | Water-assisted | 142.4 |

| Cyclization to Pyrrolidine Ring | Protonated lactone | 11.9 |

Data sourced from a computational study on the synthesis of pyrrolidinedione derivatives. nih.gov

Conformational Studies and Their Impact on Reactivity

The pyrrolidine ring is not planar; it adopts puckered, envelope, or twisted conformations to relieve ring strain. The specific conformation can have a profound impact on the molecule's reactivity by altering the orientation of substituents and the accessibility of the nitrogen lone pair. scilit.comresearchgate.net

In the case of 1-(iodomethyl)pyrrolidine, the two main sources of conformational flexibility are the ring puckering and the rotation around the N-CH₂I bond. The ring can adopt conformations where either the C3 or C4 atom is out of the plane (envelope conformations) or where both are displaced on opposite sides (twist conformations). The orientation of the iodomethyl group relative to the nitrogen lone pair is also critical. An anti-periplanar arrangement might be favored for steric reasons, but a gauche conformation could be stabilized by hyperconjugation. These conformational preferences directly impact reactivity. For example, the stereochemical outcome of reactions at the α-carbon, such as deprotonation, is dictated by the accessibility of the C-H bonds, which is determined by the ring's pucker. nih.gov

Q & A

Q. Table 1. Representative Analytical Data for Pyrrolidine Derivatives

| Technique | Example Data (Adapted from ) |

|---|---|

| MS (m/z, %) | 291 [M]⁺ (77%), 276 (30%), 186 (11%) |

| Elemental (C/H/N) | Calc.: C 86.55%, H 8.65%, N 4.81% |

| Found: C 86.37%, H 8.60%, N 4.79% |

How can researchers address the thermal instability of 1-(Iodomethyl)pyrrolidine during storage and reaction conditions?

Advanced Research Question

The iodomethyl group is prone to hydrolysis or elimination under heat. Mitigation strategies include:

- Inert atmosphere storage : Argon or nitrogen to prevent oxidation.

- Low-temperature storage : –20°C in amber vials to reduce radical-induced degradation.

- Stabilizers : Addition of radical scavengers (e.g., BHT) or desiccants (molecular sieves).

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition thresholds .

What computational methods are effective in predicting the reactivity of 1-(Iodomethyl)pyrrolidine in nucleophilic substitution reactions?

Advanced Research Question

Density functional theory (DFT) calculations can model transition states and activation energies for SN2 pathways. Key steps:

Geometry optimization : Using B3LYP/6-31G(d) for lighter atoms and LANL2DZ for iodine.

Solvent effects : Incorporate PCM models for polar solvents.

NBO analysis : To evaluate charge distribution at the reaction center.

Studies on analogous compounds suggest that steric hindrance from the pyrrolidine ring slows substitution kinetics .

How can enantiomeric purity of chiral 1-(Iodomethyl)pyrrolidine derivatives be ensured, and what resolution methods are most effective?

Advanced Research Question

Chiral resolution challenges arise from the flexibility of the pyrrolidine ring. Solutions include:

- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak IA).

- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during iodomethylation.

- Dynamic kinetic resolution : Catalytic systems (e.g., Ru-BINAP) to invert configurations in situ.

Enantiomeric excess (ee) should be validated via chiral HPLC or circular dichroism (CD) .

What safety protocols are critical when handling 1-(Iodomethyl)pyrrolidine in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of volatile iodine byproducts.

- Spill management : Neutralize with sodium thiosulfate to reduce iodine toxicity.

Refer to safety data sheets (SDS) for emergency measures, including eye irrigation and medical consultation .

How should conflicting literature data on the reactivity of 1-(Iodomethyl)pyrrolidine be critically evaluated?

Advanced Research Question

Contradictions (e.g., variable reaction yields or byproduct profiles) may stem from:

- Impurity profiles : Unreported trace metals (e.g., residual catalysts) altering reactivity.

- Solvent purity : Moisture in solvents accelerating hydrolysis.

- Methodological variability : Differences in stoichiometry or mixing rates.

Resolution requires replication under controlled conditions and meta-analysis of published protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.